molecular formula C15H14N2O2S B8326660 5-Methoxy-2-(6-methoxybenzothiazol-2-yl)phenylamine

5-Methoxy-2-(6-methoxybenzothiazol-2-yl)phenylamine

Cat. No.: B8326660
M. Wt: 286.4 g/mol
InChI Key: WZHUHGWUNUGYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(6-methoxybenzothiazol-2-yl)phenylamine is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

5-methoxy-2-(6-methoxy-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C15H14N2O2S/c1-18-9-3-5-11(12(16)7-9)15-17-13-6-4-10(19-2)8-14(13)20-15/h3-8H,16H2,1-2H3

InChI Key

WZHUHGWUNUGYBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized from 2-chloro-6-methoxybenzothiazole and tributyl(4-methoxy-2-nitrophenyl)tin according to an analogous synthetic method to Preparation Example 77, to a suspension of the resulting 6-methoxy-2-(4-methoxy-2-nitrophenyl)benzothiazole (695 mg) in ethanol (10 ml) and concentrated hydrochloric acid (2 ml) was added tin(II) chloride dihydrate (1.3 g), and the solution was stirred for 7 hours at room temperature. The solution was neutralized with ammonia solution on an ice bath, then filtered through celite pad, extracted with ethyl acetate, then sequentially washed with water and brine, the solvent was evaporated in vacuo, the resulting solid was washed with a hexane-diethyl ether system to provide the title compound (475 mg).
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0 (± 1) mol
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reactant
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tributyl(4-methoxy-2-nitrophenyl)tin
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0 (± 1) mol
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reactant
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6-methoxy-2-(4-methoxy-2-nitrophenyl)benzothiazole
Quantity
695 mg
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reactant
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10 mL
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solvent
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2 mL
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solvent
Reaction Step One
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1.3 g
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reactant
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0 (± 1) mol
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